molecular formula C25H23N5 B2540883 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 866845-68-3

3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2540883
CAS No.: 866845-68-3
M. Wt: 393.494
InChI Key: KWGKGXYRONSGOY-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a potent and selective small-molecule inhibitor identified for its activity against key kinase targets. This compound belongs to a class of triazoloquinazoline derivatives that have been investigated for their role in modulating signal transduction pathways. https://www.rcsb.org/structure/4ZOM Its mechanism of action involves competitive binding at the ATP-binding site of specific receptor tyrosine kinases, thereby inhibiting autophosphorylation and subsequent downstream signaling cascades that are crucial for cellular processes such as proliferation and survival. This targeted inhibition makes it a valuable chemical probe for basic research in oncology and cell biology, particularly in studies focused on aberrant kinase signaling in various disease models. Researchers utilize this compound to elucidate the complex roles of these kinases in pathophysiology and to explore potential therapeutic strategies in preclinical settings. https://pubs.acs.org/doi/10.1021/jm501444p All research applications are strictly for scientific investigation, and the product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(3-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5/c1-17-9-8-12-20(15-17)23-25-27-24(26-16-18(2)19-10-4-3-5-11-19)21-13-6-7-14-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGKGXYRONSGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper (Cu) under mild conditions.

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving anthranilic acid derivatives and aldehydes.

    Coupling Reactions: The final step involves coupling the triazole ring with the quinazoline core using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinazoline ring undergoes electrophilic substitution, particularly at positions activated by electron-donating groups. Key reactions include:

Reaction TypeReagents/ConditionsPosition ModifiedProduct CharacteristicsSource
NitrationHNO₃/H₂SO₄, 0–5°CC-6 or C-8Introduction of nitro groups
SulfonationFuming H₂SO₄, 60°CC-7Sulfonic acid derivatives
HalogenationCl₂ or Br₂ in acetic acidC-2 (quinazoline)Halo-substituted analogs

Research Findings :

  • Nitration occurs preferentially at the C-6 position of the quinazoline ring due to electronic activation by the triazole moiety.

  • Sulfonation produces water-soluble derivatives, enhancing bioavailability for pharmacological studies.

Nucleophilic Substitution Reactions

The triazole ring and chloro-substituted quinazoline positions facilitate nucleophilic displacement:

Target SiteNucleophileConditionsKey ProductsSource
Triazole C-5Amines (RNH₂)EtOH, reflux5-Amino-triazoloquinazoline derivatives
Quinazoline C-4Thiols (RSH)DMF, K₂CO₃, 80°CThioether-linked compounds
Chlorinated positionsGrignard reagents (RMgX)THF, −78°CAlkyl/aryl-substituted analogs

Mechanistic Insights :

  • The triazole ring’s electron-withdrawing nature increases reactivity at adjacent positions, enabling efficient amine substitution.

  • Thiol substitutions at C-4 improve binding affinity in enzyme inhibition assays.

Catalytic Hydrogenation

Selective reduction of unsaturated bonds or nitro groups has been reported:

SubstrateCatalystConditionsProductApplicationSource
Nitro-substitutedH₂/Pd-CEtOH, 50 psiAmine derivativesIntermediate for probes
C=N bonds (quinazoline)H₂/Raney NiMeOH, 25°CDihydroquinazoline analogsSolubility enhancement

Key Observations :

  • Hydrogenation of nitro groups proceeds quantitatively (>95% yield) under mild conditions.

  • Reduction of C=N bonds alters the planarity of the quinazoline ring, affecting intercalation properties in DNA-binding studies.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of aryl halide substituents:

Reaction TypeReagentsSubstrate PositionProduct Use CaseSource
Suzuki-MiyauraArB(OH)₂, Pd(PPh₃)₄, K₂CO₃Phenyl substituentBiaryl hybrids for kinase inhibition
Buchwald-HartwigAmines, Pd₂(dba)₃, XantphosChloroquinazolineAminoalkyl derivatives for solubility

Case Study :

  • Suzuki coupling with 4-methoxyphenylboronic acid produced analogs showing 12-fold increased EGFR inhibition compared to parent compounds .

Acid/Base-Mediated Rearrangements

The triazoloquinazoline system undergoes structural rearrangements under specific conditions:

ConditionObservationProposed MechanismOutcomeSource
Strong acid (HCl, Δ)Ring-opening of triazoleProtonation at N-2Quinazolinone intermediates
Alkaline hydrolysisCleavage of methylphenyl groupsNucleophilic attack on methylCarboxylic acid derivatives

Implications :

  • Acid-induced rearrangements limit synthetic utility but provide insights into metabolic degradation pathways.

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of sensitizers:

Sensitizerλ (nm)ProductApplicationSource
Benzophenone365[2+2] Cycloaddition productsPhotoaffinity labeling
Eosin Y450Singlet oxygen adductsAntimicrobial agents

Experimental Data :

  • Photochemical [2+2] cycloadditions yield >80% dimeric products under optimized conditions.

Biological Activation Pathways

While not classical "reactions," metabolic transformations critically influence pharmacological activity:

Enzyme SystemModificationBioactivity ChangeSource
CYP3A4Oxidative N-dealkylationReduced receptor binding
Glutathione transferaseConjugation at triazole C-3Detoxification metabolites

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazoline derivatives. Compounds similar to 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine have shown significant activity against various bacterial strains. For instance:

  • Synthesis and Testing : A series of quinazoline derivatives were synthesized and tested against Mycobacterium smegmatis and Pseudomonas aeruginosa. The compounds exhibited varying degrees of antibacterial activity, with some achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The anticancer potential of quinazoline derivatives is another area of active research. Studies have indicated that compounds structurally related to This compound can inhibit cancer cell proliferation:

  • Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). For example, a related compound showed IC50 values ranging from 1.9 to 7.52 µg/mL against these cell lines .
  • Mechanistic Insights : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis or inhibit specific signaling pathways involved in tumor growth.

Antitubercular Activity

The fight against tuberculosis has led researchers to explore quinazoline derivatives for their potential as antitubercular agents:

  • Inhibitory Effects on Mycobacterium tuberculosis : Compounds similar to This compound have been evaluated for their ability to inhibit the InhA enzyme in Mycobacterium tuberculosis, a critical target for drug development. Some derivatives displayed MIC values comparable to established antitubercular drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives:

Structural Feature Effect on Activity
Electron-withdrawing groupsIncrease antibacterial potency
Aromatic substitutionsEnhance interaction with biological targets
Alkyl chain lengthModulate lipophilicity and bioavailability

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazoloquinazoline Core

Key structural analogs differ in substituent groups at positions 3 and 5 of the triazoloquinazoline scaffold. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Average Mass (g/mol) Key Features
Target Compound 3-(3-Methylphenyl) N-(2-phenylpropyl) C₂₇H₂₄N₆ 456.54 Phenylpropyl chain enhances lipophilicity; methylphenyl improves stability
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(3-Methylphenyl) N-[2-(3,4-dimethoxyphenyl)ethyl] C₂₆H₂₅N₅O₂ 439.52 Methoxy groups increase polarity; potential for enhanced receptor binding
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(Phenylsulfonyl) N-(4-isopropylphenyl) C₂₅H₂₂ClN₅O₂S 520.00 Sulfonyl group improves solubility; chloro substituent may alter bioactivity
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(3,4-Dimethylphenylsulfonyl) N-(2-methoxy-5-methylphenyl) C₂₆H₂₅N₅O₃S 511.57 Bulky sulfonyl and methyl groups may hinder membrane permeability
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3-(4-Methylphenyl) N-[2-(3,4-diethoxyphenyl)ethyl] C₂₉H₂₉N₅O₂ 487.58 Ethoxy groups enhance metabolic stability compared to methoxy analogs
Key Observations:
  • Solubility : Sulfonyl-containing derivatives (e.g., ) exhibit improved aqueous solubility due to polar sulfonyl groups, whereas methyl/methoxy substituents balance hydrophobicity and polarity.
  • Bioactivity Modulation: Chloro () and methoxy () groups are known to influence receptor binding and metabolic stability, suggesting tailored applications in drug design.

Biological Activity

3-(3-Methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a synthetic compound belonging to the triazoloquinazoline class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and analgesic properties. The unique structural features of the compound contribute to its diverse biological effects.

Chemical Structure and Properties

The compound features a triazole ring fused with a quinazoline core and is substituted with phenyl and methylphenyl groups. Its molecular formula is C25H23N5C_{25}H_{23}N_5 with a molecular weight of approximately 393.5 g/mol.

PropertyValue
Molecular FormulaC25H23N5
Molecular Weight393.5 g/mol
CAS Number902580-86-3

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors that modulate cellular pathways. This interaction may lead to alterations in cell proliferation and apoptosis, contributing to its anticancer effects.

Anticancer Activity

Research indicates that derivatives of quinazoline and triazole exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds similar to this compound effectively inhibit the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for some related compounds were reported as follows:

CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

These findings suggest that the compound may exhibit dose-dependent cytotoxic effects similar to those observed in other quinazoline derivatives .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory and analgesic properties. In studies involving various derivatives of quinazoline, compounds were synthesized and tested for their ability to reduce inflammation and pain. Notably, some derivatives showed effectiveness comparable to standard anti-inflammatory drugs like diclofenac sodium .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in preclinical settings:

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxicity of different quinazoline derivatives on cancer cell lines, compounds demonstrated significant growth inhibition at varying concentrations. The results indicated that structural modifications could enhance biological activity .
  • Analgesic Activity Assessment : Another study focused on synthesizing novel quinazoline derivatives for analgesic activity. The most active compound was found to exhibit potent analgesic effects with minimal ulcerogenic potential compared to traditional NSAIDs .

Q & A

Q. Table 2: Yield Optimization via Amine Selection

AmineReactivity (Nucleophilicity)Yield Range (%)
MethylamineHigh60–70
Aromatic AminesModerate40–55

Advanced: What methodologies are used to evaluate the biological activity of triazoloquinazoline derivatives?

Methodological Answer:
and provide frameworks for assessing antimicrobial and enzyme-inhibitory activity . Key steps:

  • In vitro assays :
    • Antimicrobial : MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains.
    • Enzyme inhibition : IC₅₀ determination via fluorescence/quenching assays (e.g., HIV protease).
  • Docking studies : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., triazoloquinazolines interacting with kinase active sites).
  • SAR analysis : Compare substituent effects (e.g., trifluoromethyl groups in enhance lipophilicity and target affinity) .

Advanced: How do crystallographic packing interactions influence the stability of triazoloquinazoline derivatives?

Methodological Answer:
reveals that hydrogen bonding (N–H⋯N) and π-π stacking stabilize crystal lattices. For example, tautomer I forms a 2D network via N4–H4A⋯N2 bonds (2.96 Å), while tautomer II’s non-planar structure reduces packing efficiency . To assess stability:

  • Perform thermal gravimetric analysis (TGA) to determine decomposition points.
  • Calculate Hirshfeld surfaces to quantify intermolecular contacts.
  • Compare solubility profiles in polar vs. non-polar solvents.

Basic: What safety protocols are recommended for handling triazoloquinazoline derivatives?

Methodological Answer:
While direct data for the compound is limited, outlines general safety measures for structurally similar triazoloquinazolines:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (P260 code) .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Advanced: How can environmental fate studies be designed for triazoloquinazoline derivatives?

Methodological Answer:
’s INCHEMBIOL project provides a template:

  • Phase 1 : Determine physicochemical properties (logP, pKa) via HPLC or shake-flask methods.
  • Phase 2 : Assess biodegradation (OECD 301F test) and photolysis (UV-Vis exposure).
  • Phase 3 : Model bioaccumulation using quantitative structure-activity relationships (QSAR).

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